5-bromo-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)nicotinamide
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Overview
Description
5-bromo-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)nicotinamide is a synthetic organic compound that features a bromine atom, a nicotinamide moiety, and a piperidine ring substituted with a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)nicotinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Piperidine Substitution: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the brominated nicotinamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove or alter functional groups, such as reducing the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized nicotinamide compounds.
Scientific Research Applications
5-bromo-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-bromo-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methylsulfonyl group play crucial roles in binding to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(piperidin-4-ylmethyl)nicotinamide: Lacks the methylsulfonyl group, which may result in different biological activities and chemical reactivity.
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)nicotinamide: Lacks the bromine atom, which can affect its binding affinity and specificity for certain molecular targets.
Uniqueness
The presence of both the bromine atom and the methylsulfonyl group in 5-bromo-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)nicotinamide makes it unique compared to its analogs
Properties
IUPAC Name |
5-bromo-N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O3S/c1-21(19,20)17-4-2-10(3-5-17)7-16-13(18)11-6-12(14)9-15-8-11/h6,8-10H,2-5,7H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWPYOBJCLCMNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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